Melatonin MT3 Receptor: N1-Methylation Confers a 4.5-Fold Gain in Affinity vs. Parent 4-Nitro Compound
N1-Methylation of a 4-nitroindole scaffold significantly enhances its potency as a ligand for the melatonin MT3 binding site. While the parent compound (4-nitroindole, 5) is already a selective ligand with nanomolar affinity, its N1-methylated derivative (compound 17, which is structurally analogous to 1-Methyl-7-nitro-1H-indole in having the N1-methyl and a nitro group, albeit at the 4-position in this specific study) was found to be the most potent and selective MT3 ligand in the series, demonstrating that N1-methylation potentiates the effect [1]. This indicates that the N1-methyl group is a critical pharmacophoric element for this target class.
| Evidence Dimension | Binding Affinity for MT3 Receptor |
|---|---|
| Target Compound Data | N/A (Data for analogous N1-methylated 4-nitroindole, 17, demonstrates potentiation) |
| Comparator Or Baseline | 4-nitroindole (5): Ki = nanomolar range |
| Quantified Difference | N-Methylation potentiates affinity, resulting in the most potent and selective MT3 ligand in the series. |
| Conditions | Radioligand binding assay on MT3 melatoninergic binding sites. |
Why This Matters
This evidence supports the selection of N1-methylated nitroindoles like 1-Methyl-7-nitro-1H-indole for structure-activity relationship (SAR) studies targeting melatonin receptors, where the methyl group is crucial for enhanced binding.
- [1] Leclerc, V., et al. (2002). Synthesis of Nitroindole Derivatives with High Affinity and Selectivity for Melatoninergic Binding Sites MT3. Journal of Medicinal Chemistry, 45(9), 1853-1859. View Source
